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Compound of Interest

Compound Name: Propyl propionate

Cat. No.: B091320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic

Resonance (NMR) chemical shifts for propyl propionate. It includes a detailed summary of

quantitative data, a standardized experimental protocol for spectral acquisition, and a structural

representation to facilitate the interpretation of spectral data. This document is intended to

serve as a valuable resource for researchers and professionals engaged in the structural

elucidation and analysis of ester compounds.

13C NMR Chemical Shift Data
The 13C NMR spectrum of propyl propionate exhibits distinct signals corresponding to each

of the six carbon atoms in its structure. The chemical shifts are influenced by the electronic

environment of each carbon, with the carbonyl carbon appearing furthest downfield due to the

deshielding effect of the adjacent oxygen atoms. The chemical shifts are typically reported in

parts per million (ppm) relative to a standard reference, most commonly tetramethylsilane

(TMS).

Below is a summary of the predicted and experimentally observed 13C NMR chemical shifts for

propyl propionate in deuterated chloroform (CDCl3).
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Carbon Atom
IUPAC Name
Position

Predicted Chemical
Shift (ppm)[1]

Experimental
Chemical Shift
(ppm)

C1 Carbonyl ~174 174.6

C2 Methylene (propionyl) ~28 27.7

C3 Methyl (propionyl) ~9 9.1

C4
Methylene (propoxy, α

to O)
~66 66.2

C5
Methylene (propoxy, β

to O)
~22 22.0

C6
Methyl (propoxy, γ to

O)
~10 10.4

Note: Experimental values are compiled from various sources and may vary slightly depending

on the specific experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a proton-decoupled 13C

NMR spectrum of propyl propionate.

Sample Preparation
Sample Weighing: Accurately weigh approximately 50-100 mg of high-purity propyl
propionate into a clean, dry 5 mm NMR tube.[2]

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the

NMR tube.[2] CDCl3 is a common solvent for esters and its deuterium signal is used for the

field-frequency lock.

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane

(TMS) to the sample. TMS serves as the internal standard for chemical shift referencing (δ =

0.00 ppm).[2]
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Homogenization: Securely cap the NMR tube and gently invert it several times to ensure the

sample is thoroughly mixed and a homogeneous solution is formed.

NMR Instrument Parameters
The following are general guidelines for setting up a 13C NMR experiment on a standard NMR

spectrometer (e.g., 400-600 MHz). Specific parameters may need to be optimized for the

instrument and sample.[3]

Spectrometer Frequency: e.g., 100 MHz for 13C on a 400 MHz instrument.

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on

Bruker instruments).

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate

integration of quaternary carbons, though it will increase the total experiment time.

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans

is required compared to 1H NMR.[2] Start with 1024 scans and increase as needed to

achieve an adequate signal-to-noise ratio.

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000

Hz on a 100 MHz instrument) is sufficient to cover the typical range of organic molecules.

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free

Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain

pure absorption lineshapes.

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the

spectrum.
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Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS

is not used, the solvent peak of CDCl3 can be used as a secondary reference (δ = 77.16

ppm).

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Structural Representation and Carbon Assignment
The following diagram illustrates the chemical structure of propyl propionate with each carbon

atom numbered according to the assignments in the data table.
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Caption: Structure of propyl propionate with carbon numbering for 13C NMR assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [13C NMR Chemical Shifts for Propyl Propionate: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091320#13c-nmr-chemical-shifts-for-propyl-
propionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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